

# H-180/29 as a Reference Standard: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	H-180/29
CAS No.:	110374-16-8
Cat. No.:	B601801

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## Foreword

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. Therefore, the accurate identification and quantification of these impurities are critical regulatory requirements. This guide provides a comprehensive technical overview of **H-180/29**, a key impurity of the widely-used proton pump inhibitor, esomeprazole. Known formally as 5-Methoxy-2-[[3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole, and often referred to as Esomeprazole Impurity B or 4-Desmethoxy Omeprazole, **H-180/29** serves as an essential reference standard for analytical chemists and formulation scientists. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and analytical application of **H-180/29**, thereby supporting robust and compliant drug development processes.

## Introduction to H-180/29: A Critical Esomeprazole Impurity

**H-180/29** is a recognized process impurity and potential degradant of esomeprazole, a potent proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1][2] Due to its structural similarity to the parent drug, the control of **H-180/29** to acceptable, safe levels is a critical aspect of esomeprazole's manufacturing and formulation. The availability of a highly characterized **H-180/29** reference standard is therefore indispensable for the validation of analytical methods and the routine quality control of esomeprazole drug substances and products.[3]

Table 1: Chemical and Physical Properties of **H-180/29**



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## The Role of **H-180/29** in the Context of Esomeprazole's Mechanism of Action

To appreciate the importance of controlling impurities like **H-180/29**, it is crucial to understand the pharmacological action of the parent drug, esomeprazole. Esomeprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly blocking the H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump) in gastric parietal cells.[5] This inhibition is the final step in the pathway of gastric acid production. The presence of impurities could potentially alter the drug's efficacy or introduce unintended pharmacological or toxicological effects.



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Figure 1: Mechanism of action of esomeprazole in inhibiting the gastric proton pump.

## Synthesis of H-180/29 Reference Standard

The synthesis of **H-180/29** is a multi-step process that requires careful control of reaction conditions to ensure high purity. The following protocol is a representative laboratory-scale synthesis.

### Synthesis of the Thioether Intermediate

The first stage involves the nucleophilic substitution reaction between 2-chloromethyl-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole to form the thioether intermediate.

Materials and Reagents:

- 2-chloromethyl-3,5-dimethylpyridine hydrochloride
- 2-mercapto-5-methoxybenzimidazole[6][7]
- Sodium hydroxide (or other suitable base)
- Ethanol (or other suitable solvent)
- Water

#### Step-by-Step Protocol:

- Dissolve 2-mercapto-5-methoxybenzimidazole in a suitable solvent such as ethanol.
- Add a solution of sodium hydroxide to the mixture to form the sodium salt of the mercaptan.
- Slowly add a solution of 2-chloromethyl-3,5-dimethylpyridine hydrochloride to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether intermediate.
- Purify the crude product by recrystallization or column chromatography.

## Oxidation to H-180/29 (Sulfoxide)

The second stage is the controlled oxidation of the thioether intermediate to the corresponding sulfoxide, **H-180/29**.

#### Materials and Reagents:

- Thioether intermediate from step 3.1
- m-Chloroperoxybenzoic acid (m-CPBA) or another suitable oxidizing agent
- Dichloromethane (or other suitable solvent)
- Sodium bicarbonate solution

#### Step-by-Step Protocol:

- Dissolve the thioether intermediate in a suitable solvent like dichloromethane and cool the solution in an ice bath.

- Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture, maintaining the temperature below 5°C.[8]
- Stir the reaction at a low temperature for a few hours, monitoring the progress by TLC.
- Once the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).
- Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude **H-180/29**.
- Purify the crude product by column chromatography or recrystallization to obtain the high-purity reference standard.

## Analytical Characterization and Quality Control of H-180/29

As a reference standard, **H-180/29** must be thoroughly characterized to confirm its identity, purity, and potency. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

### Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): Provides detailed structural information, confirming the connectivity of atoms within the molecule.
- Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

### Chromatographic Purity Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the **H-180/29** reference standard and for its quantification in

esomeprazole samples.

Table 2: Typical HPLC Method for the Analysis of **H-180/29**



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System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the reliability of the results.

Table 3: System Suitability Parameters



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## Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method. Esomeprazole is subjected to various stress conditions to induce degradation and ensure that **H-180/29** and other degradants are well-resolved from the parent drug and from each other.

Table 4: Representative Forced Degradation Conditions for Esomeprazole



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## Application of H-180/29 as a Reference Standard

The primary application of **H-180/29** is in the quality control of esomeprazole drug substance and drug products.



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Figure 2: Workflow for the qualification of **H-180/29** as a reference standard.

## Method Validation

During the validation of analytical methods for esomeprazole, **H-180/29** is used to assess key parameters such as:

- **Specificity:** Ensuring the method can accurately measure **H-180/29** in the presence of esomeprazole and other potential impurities.
- **Linearity:** Demonstrating a direct proportionality between the concentration of **H-180/29** and the analytical response over a defined range.[\[11\]](#)
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determining the lowest concentration of **H-180/29** that can be reliably detected and quantified.[\[11\]](#)
- **Accuracy:** Assessing the closeness of the measured value to the true value by analyzing samples spiked with known amounts of **H-180/29**.
- **Precision:** Evaluating the reproducibility of the method through repeated measurements.

Table 5: Typical Validation Parameters for **H-180/29** Analysis



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## Routine Quality Control

In a routine QC setting, the **H-180/29** reference standard is used to:

- Identify: Confirm the presence of the **H-180/29** peak in chromatograms of esomeprazole samples by comparing retention times.
- Quantify: Calculate the amount of **H-180/29** in a sample, often using a relative response factor (RRF) if an external standard of **H-180/29** is not used in every run. The RRF is the ratio of the response of the impurity to the response of the API at the same concentration. [\[12\]](#)

## Regulatory Context and Pharmacopeial Standards

Regulatory agencies such as the FDA and EMA, as well as pharmacopeias like the USP and EP, have stringent requirements for the control of impurities in drug substances and products. [\[13\]](#) While specific monographs should always be consulted for the most current requirements, **H-180/29** is recognized as a specified impurity in esomeprazole. The European Pharmacopoeia (Ph. Eur.) monograph for Esomeprazole Magnesium Trihydrate, for instance, lists acceptance criteria for various impurities. [\[14\]](#) Similarly, the United States Pharmacopeia (USP) provides monographs for esomeprazole and its related compounds. [\[15\]](#)[\[16\]](#) The acceptance criteria for individual and total impurities are critical quality attributes that must be met for product release.



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